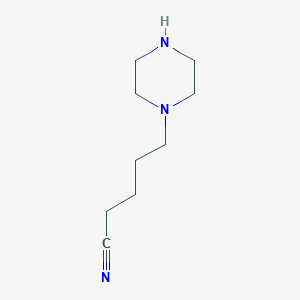

5-(Piperazin-1-yl)pentanenitrile; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dopamine D3 Receptor Ligands

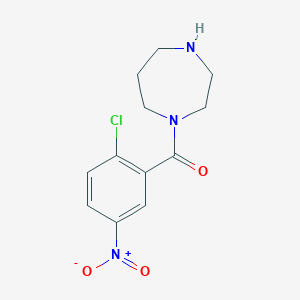

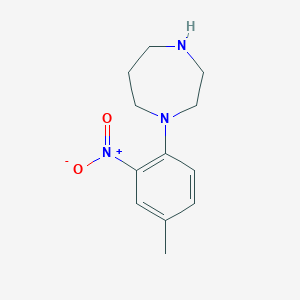

“5-(Piperazin-1-yl)pentanenitrile” has been used in the design, synthesis, and evaluation of functionalized 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides as selective dopamine D3 receptor ligands . Dopamine plays a key role in normal physiological pathways in both the central nervous system and the periphery. The physiological impact of this neurotransmitter is mediated through its interaction with a family of G-protein-coupled receptors (GPCRs). These receptors are designated as D1, D2, D3, D4, and D5 and divided into two sub-families, the D1-like sub-family (D1 and D5) and D2-like sub-family (D2, D3, and D4) based on pharmacological properties, amino acid homology, and genetic organization .

Neurological Disorders

Aberrant D3 activity has been linked to multiple diseases and conditions such as depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease (PD) . Therefore, “5-(Piperazin-1-yl)pentanenitrile” and its derivatives could potentially be used in the treatment of these disorders.

Synthetic Organic Compound

“5-(Piperazin-1-yl)pentanenitrile; 95%” is a synthetic organic compound that has gained significant attention in recent scientific research. It could be used as a building block in the synthesis of more complex organic compounds.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-(Piperazin-1-yl)pentanenitrile is the D3 dopamine receptor . This receptor is a part of the family of G-protein-coupled receptors (GPCRs) and plays a key role in normal physiological pathways in both the central nervous system and the periphery .

Mode of Action

5-(Piperazin-1-yl)pentanenitrile interacts with the D3 dopamine receptor, acting as a high-affinity ligand . This interaction is selective, with the compound showing a high level of selectivity for D3 over other dopamine receptors . The physiological impact of this interaction is mediated through the receptor’s role in various physiological processes .

Biochemical Pathways

The interaction of 5-(Piperazin-1-yl)pentanenitrile with the D3 dopamine receptor affects the normal operation of the mesocorticolimbic dopamine (MCL-DA) system . This system, also known as the reward system, is impacted by the compound’s suppression of dopamine transporter (DAT) activity . As a result, synaptic levels of dopamine rise, leading to an amplification of dopamine signaling .

Pharmacokinetics

The solubility of the compound is low, which may impact its bioavailability .

Result of Action

The result of 5-(Piperazin-1-yl)pentanenitrile’s action is an increase in dopamine signaling, which can create a sense of euphoria . This is particularly relevant in the context of substance use disorders, where the compound’s interaction with the D3 dopamine receptor has been identified as a potential therapeutic target .

Propriétés

IUPAC Name |

5-piperazin-1-ylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c10-4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-3,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVCKSGRTZORPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperazin-1-yl)pentanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)